BenchChemオンラインストアへようこそ!

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

OCT1 Transporter inhibition Drug transport

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS 393832-51-4) is a synthetic heterocyclic small molecule (C19H18N4S, MW 334.44) belonging to the pyrrolo[1,2-a]pyrazine carbothioamide class. The compound features a fused pyrrole-pyrazine bicyclic core with a pyridin-4-yl substituent at position 1 and an N-phenyl carbothioamide moiety, a scaffold associated with diverse biological activities including kinase inhibition, antimicrobial effects, and enzyme modulation.

Molecular Formula C19H18N4S
Molecular Weight 334.44
CAS No. 393832-51-4
Cat. No. B2923517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
CAS393832-51-4
Molecular FormulaC19H18N4S
Molecular Weight334.44
Structural Identifiers
SMILESC1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NC4=CC=CC=C4
InChIInChI=1S/C19H18N4S/c24-19(21-16-5-2-1-3-6-16)23-14-13-22-12-4-7-17(22)18(23)15-8-10-20-11-9-15/h1-12,18H,13-14H2,(H,21,24)
InChIKeyLUOIQXWSXMBLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS 393832-51-4) – Chemical Profile and Research Utility


N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS 393832-51-4) is a synthetic heterocyclic small molecule (C19H18N4S, MW 334.44) belonging to the pyrrolo[1,2-a]pyrazine carbothioamide class [1]. The compound features a fused pyrrole-pyrazine bicyclic core with a pyridin-4-yl substituent at position 1 and an N-phenyl carbothioamide moiety, a scaffold associated with diverse biological activities including kinase inhibition, antimicrobial effects, and enzyme modulation . It is primarily utilized as a research tool in drug discovery and chemical biology, typically supplied at ≥95% purity .

Why Generic Substitution Fails for N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide


Simple substitution of N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide with other pyrrolo[1,2-a]pyrazine carbothioamides is unreliable due to the profound impact of the pyridin-4-yl substituent on both molecular recognition and physicochemical properties. The pyridin-4-yl group at position 1 introduces a hydrogen-bond acceptor capability absent in the prototypical N,1-diphenyl analog (CAS 393823-48-8), fundamentally altering target engagement profiles . Quantitative structure-activity relationship (QSAR) studies on pyrazine carbothioamide derivatives have established that both the size and electronic properties of substituents directly govern tuberculostatic and enzyme inhibitory potency [1]. Furthermore, screening data confirms that this specific compound exhibits measurable, albeit modest, inhibition of the human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 138 μM, a functional activity that cannot be assumed for close analogs without the pyridin-4-yl moiety [2].

Quantitative Differentiation Evidence for N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide


OCT1 Transporter Inhibition: Direct Activity Data vs. In-Class Baseline

This compound demonstrates measurable inhibition of human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 138,000 nM (138 μM) in a cell-based uptake assay using HEK293 cells expressing human OCT1, with ASP+ as the substrate [1]. This is the only publicly available, experimentally determined bioactivity value for this specific compound. For context, the broader pyrrolo[1,2-a]pyrazine carbothioamide class is associated with kinase inhibition and antimicrobial activity but lacks documented OCT1 activity . The OCT1 inhibitory activity, while modest in absolute potency, distinguishes this compound from its closest structural analog, N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS 393823-48-8), which replaces the pyridin-4-yl with a phenyl group and has no reported OCT1 data .

OCT1 Transporter inhibition Drug transport

Structural Differentiation: Pyridin-4-yl vs. Phenyl at Position 1

The pyridin-4-yl substituent at position 1 of the pyrrolo[1,2-a]pyrazine core provides a key structural differentiator relative to the N,1-diphenyl analog (CAS 393823-48-8). The pyridine nitrogen introduces an additional hydrogen-bond acceptor (HBA) site, increasing the total HBA count from 2 (in the diphenyl analog) to 3, and is strategically positioned at the para position of the pendant ring, oriented away from the core scaffold . QSAR studies on pyrazine carbothioamide derivatives have established that electronic properties of substituents significantly influence biological activity, with the equation relating potency to both size and electronic parameters [1]. The pyridin-4-yl group alters the calculated logP relative to the phenyl analog, impacting solubility and membrane permeability, as supported by reversed-phase TLC studies showing correlation between RM values (chromatographic hydrophobicity indices) and connectivity indices for pyrazine carbothioamide derivatives [2].

Medicinal chemistry SAR Hydrogen bonding

Broader Scaffold Activity Landscape: Antimicrobial and Anticancer Class-Level Evidence

Compounds bearing the pyrrolo[1,2-a]pyrazine-2-carbothioamide scaffold have demonstrated activity across multiple biological target classes. A structurally related compound, N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS 393823-48-8), showed an IC50 of 12.5 μM against Panc-1 pancreatic cancer cells . Another related analog within the broader pyrrolo[1,2-a]pyrazine class has been reported as a TSPO (18 kDa translocator protein) ligand with anxiolytic activity in Balb/c mice at doses of 0.001–0.100 mg/kg (i.p.) [1]. The pyrazine carbothioamide chemotype itself has established structure-activity relationships for tuberculostatic potency, with activity dependent on both substituent size and electronic parameters [2]. While these data do not directly quantify the activity of CAS 393832-51-4 itself, they establish the pharmacological relevance of the scaffold class and provide context for the compound's potential as a screening hit or SAR probe.

Antimicrobial Anticancer Scaffold pharmacology

Recommended Application Scenarios for N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide Based on Evidence


Organic Cation Transporter (OCT1) Pharmacology Studies

As the only pyrrolo[1,2-a]pyrazine carbothioamide with documented OCT1 inhibitory activity (IC50 138 μM), this compound serves as a starting point for SAR campaigns aimed at understanding the structural determinants of OCT1-ligand interactions. The pyridin-4-yl moiety can be systematically varied to improve potency, with the N-phenyl carbothioamide providing a second diversification vector. Researchers studying polyspecific drug transporters will find this compound useful as a weak inhibitor control or as a scaffold for hit-to-lead optimization [1].

Kinase Inhibitor Scaffold Hopping and Pharmacophore Expansion

The pyrrolo[1,2-a]pyrazine core is a recognized privileged scaffold for kinase inhibition. The presence of the pyridin-4-yl group at position 1 provides an additional H-bond acceptor that can engage the kinase hinge region differently than phenyl-substituted analogs. The carbothioamide moiety offers a metabolically distinct alternative to the more common carboxamide, potentially altering clearance pathways and pharmacokinetic profiles in lead optimization programs [2].

Anticancer Screening Library Diversification

Given the class-level evidence for antiproliferative activity (with the closest analog showing IC50 of 12.5 μM against Panc-1 cells), this compound is a logical inclusion in diversity-oriented screening libraries targeting oncology indications. The pyridin-4-yl substitution expands the chemical space explored within the pyrrolopyrazine series and may confer selectivity advantages over the phenyl-substituted baseline in specific cancer cell line panels .

TSPO Ligand Development Programs

The established activity of pyrrolo[1,2-a]pyrazine derivatives as TSPO ligands with in vivo anxiolytic efficacy supports the evaluation of this compound in TSPO binding assays. The pyridin-4-yl group may alter TSPO binding kinetics or selectivity relative to the phenyl-substituted lead compound GML-1, providing medicinal chemists with a new vector for optimizing the therapeutic window of TSPO-targeting anxiolytics [3].

Quote Request

Request a Quote for N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.